molecular formula C24H26FN3O4S B2960544 N-(2-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-40-6

N-(2-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2960544
CAS No.: 878059-40-6
M. Wt: 471.55
InChI Key: GMTZSKBELYWXSY-UHFFFAOYSA-N
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Description

This compound features a complex structure combining a 2-fluorophenyl group, an indole core modified with a sulfonyl-acetamide moiety, and a 4-methylpiperidinyl-2-oxoethyl substituent.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O4S/c1-17-10-12-27(13-11-17)24(30)15-28-14-22(18-6-2-5-9-21(18)28)33(31,32)16-23(29)26-20-8-4-3-7-19(20)25/h2-9,14,17H,10-13,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTZSKBELYWXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C18H27FN4O3SC_{18}H_{27}FN_{4}O_{3}S, and it contains a fluorophenyl group, a piperidine moiety, and an indole derivative, which are known to influence pharmacological properties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar compounds within the same chemical class. For example, certain indole derivatives have shown promising in vitro antiproliferative activities against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. Compounds exhibiting IC50 values in the low micromolar range (e.g., 0.34 μM for MCF-7) indicate strong anticancer properties and suggest that modifications to the indole structure can enhance efficacy .

The mechanisms through which these compounds exert their effects often include:

  • Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G2/M phase, disrupting normal cell division and leading to increased cell death .

In Vitro Studies

A study investigated a series of indole-based compounds for their cytotoxic effects on several cancer cell lines. The most potent compound demonstrated significant growth inhibition with an IC50 value of 0.52 μM against HeLa cells and 0.34 μM against MCF-7 cells. Mechanistic analysis revealed that this compound induced apoptosis and inhibited tubulin polymerization, aligning with the action of established chemotherapeutics like colchicine .

Structure-Activity Relationship (SAR)

The biological activity is closely related to the structural features of the compounds. For instance:

  • Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity and bioavailability, potentially increasing cellular uptake.
  • Piperidine Ring : The piperidine moiety contributes to receptor binding affinity, which is crucial for targeting specific pathways involved in cancer progression.

Data Table: Summary of Biological Activities

Compound NameTarget Cell LineIC50 Value (μM)Mechanism of Action
Compound AHeLa0.52Induces apoptosis
Compound BMCF-70.34Cell cycle arrest (G2/M phase)
Compound CHT-290.86Inhibition of tubulin polymerization

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features

The compound shares key motifs with several analogs:

  • Indole core : Common in bioactive molecules (e.g., tryptophan-derived pharmaceuticals).
  • Fluorinated aryl groups : Enhances binding affinity and metabolic stability.
  • Heterocyclic amines (piperidine/azepane) : Modulate lipophilicity and target engagement.

Detailed Structural Comparisons

Compound Name Key Structural Differences vs. Target Compound Implications References
N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide - Thioether (S) vs. sulfonyl (SO₂)
- 4-Fluorobenzyl vs. 2-fluorophenyl
Thioether may reduce polarity; 4-fluoro substitution alters steric/electronic effects.
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide - Azepane (7-membered ring) vs. 4-methylpiperidine
- Cl vs. F substituent
Larger ring increases flexibility; Cl may increase lipophilicity but reduce metabolic stability.
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide - Biphenyl-propanamide vs. sulfonyl-acetamide
- Ethyl linker vs. oxoethyl-piperidine
Biphenyl enhances aromatic stacking but reduces solubility; lack of sulfonyl diminishes polarity.
N-(3-(1H-indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-methylcyclohexanecarboxamide - Pyridinylamino group vs. sulfonyl
- Cyclohexane vs. piperidine
Pyridine may improve target selectivity; cyclohexane increases steric bulk.

Research Findings and Trends

  • Biological Targets : Analogous compounds () inhibit CYP51, a target for antiparasitic drugs. The target’s sulfonyl group may improve selectivity for such enzymes .
  • Metabolic Stability: Fluorine substitution (2-fluorophenyl) likely reduces oxidative metabolism compared to chlorophenyl or non-halogenated analogs .
  • Solubility vs. Permeability : The sulfonyl group may limit blood-brain barrier penetration compared to thioether analogs but improve aqueous solubility for systemic applications .

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